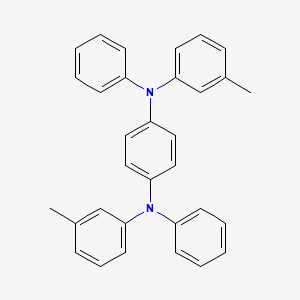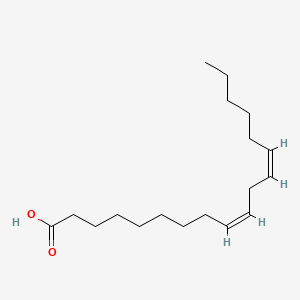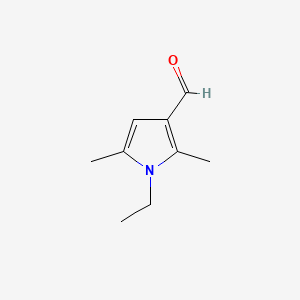
2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
概要
説明
タリドミド5-フルオリドは、鎮静剤として、および奇形誘発性効果で知られるタリドミドのフッ素化誘導体です。タリドミドは、特に多発性骨髄腫の治療において、その抗炎症作用と抗腫瘍作用のために用途が転換されました。 タリドミド分子にフッ素原子を導入することで、その安定性と生物活性を高め、奇形誘発性を低下させることを目指しています .
2. 製法
合成経路と反応条件: タリドミド5-フルオリドの合成には、タリドミド分子にフッ素原子を導入する必要があります。これは、電気求核フッ素化または求核置換などのさまざまなフッ素化技術によって達成できます。 反応条件は通常、ジエチルアミノスルフルトリフルオリド(DAST)またはセレクトフルなどのフッ素化剤を制御された温度と溶媒条件下で使用することを伴います .
工業的製造方法: タリドミド5-フルオリドの工業的製造は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と高純度を保証するための反応条件の最適化が含まれます。 連続フローリアクターとクロマトグラフィーなどの高度な精製技術の使用は、工業環境において効率的な製造を達成するために一般的です .
作用機序
タリドミド5-フルオリドの作用機序は、カリン4リングE3ユビキチンリガーゼ(CRL4)の基質認識受容体であるセレブロンのような分子標的との相互作用に関与しています。タリドミド5-フルオリドのセレブロへの結合は、非ネイティブ基質のCRL4セレブロへの動員を誘導し、その後の分解につながります。 このメカニズムは、その抗腫瘍効果と免疫調節効果に不可欠です .
類似化合物:
タリドミド: 親化合物であり、奇形誘発性効果と抗腫瘍作用が知られています。
レナリドミド: 抗腫瘍活性を強化し、奇形誘発性を低下させた誘導体。
ポマリドミド: 強力な抗腫瘍効果と免疫調節特性を持つ別の誘導体
タリドミド5-フルオリドの独自性: タリドミド5-フルオリドは、タリドミドと比較して、その安定性の向上と奇形誘発性の低下によりユニークです。 フッ素原子の導入は、その薬物動態的特性を改善するだけでなく、治療プロファイルを改善した新規誘導体の開発を可能にします .
生化学分析
Biochemical Properties
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione interacts with various enzymes and proteins in biochemical reactions . It is used in the development of protein degrader library
Cellular Effects
It is known to be involved in the degradation of target proteins through the protein degradation pathway in vivo . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand for E3 ubiquitin ligase . It binds to the target protein, leading to its polyubiquitination. The proteasome then recognizes and degrades the target protein .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide 5-fluoride involves the introduction of a fluorine atom into the thalidomide molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic substitution. The reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of thalidomide 5-fluoride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
化学反応の分析
反応の種類: タリドミド5-フルオリドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてヒドロキシル化誘導体を生成することができます。
還元: 還元反応は、アミン誘導体の生成につながる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
生成される主要な生成物: これらの反応から生成される主要な生成物には、タリドミド5-フルオリドのヒドロキシル化誘導体、アミノ化誘導体、および置換誘導体が含まれ、それぞれ独自の生物活性を持っています .
4. 科学研究への応用
タリドミド5-フルオリドは、幅広い科学研究への応用を持っています。
化学: 新しいフッ素化化合物の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響が研究されています。
医学: さまざまな癌、炎症性疾患、および自己免疫疾患の治療における可能性が調査されています。
科学的研究の応用
Thalidomide 5-fluoride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel fluorinated compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
類似化合物との比較
Thalidomide: The parent compound, known for its teratogenic effects and anti-tumor properties.
Lenalidomide: A derivative with enhanced anti-tumor activity and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-tumor effects and immunomodulatory properties
Uniqueness of Thalidomide 5-fluoride: Thalidomide 5-fluoride is unique due to its enhanced stability and reduced teratogenicity compared to thalidomide. The introduction of the fluorine atom not only improves its pharmacokinetic properties but also allows for the development of novel derivatives with improved therapeutic profiles .
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-61-0 | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















